molecular formula C12H22O10S B033620 Thioisotrehalose CAS No. 108392-13-8

Thioisotrehalose

Cat. No.: B033620
CAS No.: 108392-13-8
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-NCFXGAEVSA-N
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Description

Thiodiglucoside, also known as D-Glucopyranosyl-β-D-thioglucopyranoside, is a thioglycoside compound with the molecular formula C12H22O10S and a molecular weight of 358.36 g/mol . It is a disaccharide derivative where a sulfur atom replaces the oxygen atom in the glycosidic bond, making it a unique compound in the realm of glycosides.

Chemical Reactions Analysis

Types of Reactions: Thiodiglucoside undergoes various chemical reactions, including:

    Oxidation: Thiodiglucoside can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiodiglucoside to thiols.

    Substitution: Thiodiglucoside can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Mechanism of Action

Thiodiglucoside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in glycosylation processes, such as glycosidases, by inhibiting their activity . This inhibition can affect various biological processes, including cell signaling and metabolism.

Comparison with Similar Compounds

Uniqueness: Thiodiglucoside is unique due to its specific glycosidic bond involving sulfur and its distinct biological activities. Its ability to inhibit glycosidases sets it apart from other thioglycosides, making it a valuable compound for research and industrial applications.

Biological Activity

Thioisotrehalose is a thiol derivative of isotrehalose, a disaccharide that has garnered attention due to its potential biological activities. This compound is being researched for its applications in various fields, particularly in pharmacology and biochemistry. Below, we explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of sulfur in its molecular structure, which may enhance its biological activity compared to its parent compound, isotrehalose. The structural modifications impart unique properties that facilitate interactions with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : The thiol group in this compound can donate electrons, thus acting as a reducing agent and scavenging free radicals. This property is critical in mitigating oxidative stress in cells.
  • Inhibition of Glycogen Phosphorylase : this compound has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen breakdown. This inhibition can lead to increased glycogen storage and has implications for metabolic diseases such as diabetes .
  • Modulation of Cellular Signaling : The compound influences various signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Anticancer Activity : Research indicates that this compound may have anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. For instance, it exhibited IC50 values ranging from 7 to 20 µM against different cancer types .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies report significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, making it a candidate for neurodegenerative disease research.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study assessed the effects of this compound on human leukemia cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis at concentrations as low as 1.50 µM .
  • Research on Metabolic Regulation :
    • Another study focused on the impact of this compound on glycogen metabolism in diabetic models. The findings revealed that this compound significantly increased glycogen levels in liver tissues by inhibiting glycogen phosphorylase activity .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound had an IC50 value of 45 μg/mL against Staphylococcus aureus, suggesting promising antimicrobial properties .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other thiourea derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancer7 - 20
Thiourea Derivative AAntimicrobial45
Thiourea Derivative BAntioxidant5 - 15
Thiourea Derivative CNeuroprotective<10

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577079
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-13-8
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioisotrehalose
Reactant of Route 2
Thioisotrehalose
Reactant of Route 3
Thioisotrehalose
Reactant of Route 4
Thioisotrehalose
Reactant of Route 5
Thioisotrehalose
Reactant of Route 6
Thioisotrehalose

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